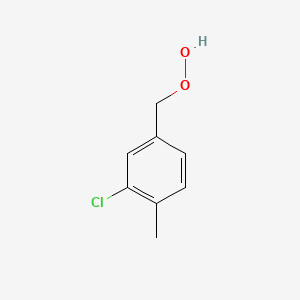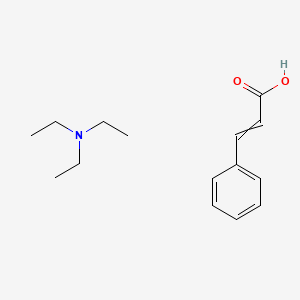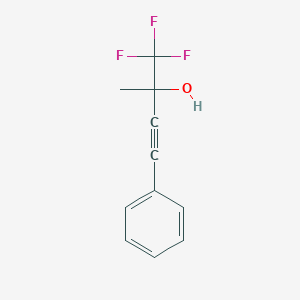
Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that features a pyridine ring substituted with a 1,3,4-thiadiazole moiety, which in turn is substituted with a 2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions to form the 2-chlorophenyl-1,3,4-thiadiazole.
Coupling with pyridine: The 2-chlorophenyl-1,3,4-thiadiazole is then coupled with a pyridine derivative, often through a nucleophilic substitution reaction. This can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium carbonate and a polar aprotic solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Wirkmechanismus
The mechanism of action of Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine, 3-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)-
- Pyridine, 3-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)-
- Pyridine, 3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)-
Uniqueness
Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
110729-65-2 |
|---|---|
Molekularformel |
C13H8ClN3S |
Molekulargewicht |
273.74 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H8ClN3S/c14-11-6-2-1-5-10(11)13-17-16-12(18-13)9-4-3-7-15-8-9/h1-8H |
InChI-Schlüssel |
APNUZTGMYADBRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)C3=CN=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)



![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)
![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)


![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)
![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)



